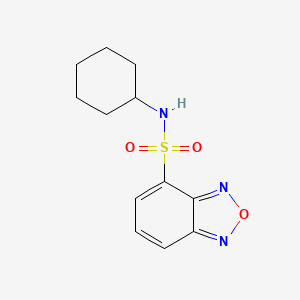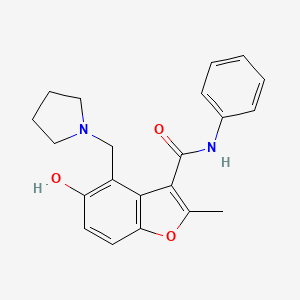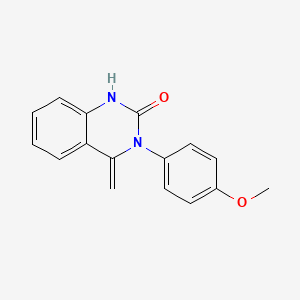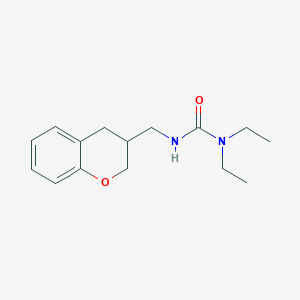![molecular formula C20H17ClN4O3 B5629520 2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)
2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoxazole and oxadiazole derivatives involves multi-step chemical reactions, utilizing different starting materials and intermediates to achieve the desired compound. For example, Vodela et al. (2013) described the synthesis of novel benzoxazole-based 1,3,4-oxadiazoles involving benzoxazole-2-carboxylic acid as a starting material and various intermediates such as benzoxazole-2-carbonyl chloride and benzoxazole-2-carboxylic acid hydrazide. The chemical structures of the synthesized compounds were elucidated using IR, 1H NMR, and mass spectral data, indicating a meticulous approach to confirming their molecular structures (Vodela et al., 2013).
Molecular Structure Analysis
The molecular structure analysis of such compounds is crucial for understanding their chemical properties and potential biological activities. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For instance, Marjani (2013) synthesized a related compound and studied its structure using X-ray diffraction, NMR spectroscopy, and IR spectroscopy, providing detailed insights into its molecular geometry and electronic structure (Marjani, 2013).
Chemical Reactions and Properties
Benzoxazole and oxadiazole derivatives participate in various chemical reactions, owing to the reactive nature of their functional groups. These reactions can lead to the formation of new compounds with diverse chemical and biological properties. The synthesis pathways often involve cyclization reactions, substitutions, and conversions under specific conditions to achieve the desired chemical structure.
Physical Properties Analysis
The physical properties of benzoxazole and oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining their suitability for different applications, including pharmacological uses. Detailed analysis of physical properties requires experimental measurements and can provide insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for their functional applications. Understanding these properties is essential for designing compounds with desired biological activities and chemical stability.
Mécanisme D'action
The mechanism of action of oxadiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some oxadiazole derivatives have been found to have anti-infective properties, acting as anti-bacterial, anti-viral, anti-leishmanial agents .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-25(9-8-18-22-12-27-24-18)20(26)14-4-7-17-16(11-14)23-19(28-17)10-13-2-5-15(21)6-3-13/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVCETZWFOYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC=N1)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)





![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)
![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)
